A Comprehensive Technical Guide to 3-Hydroxy-5-methoxybenzaldehyde: Structure, Synthesis, and Applications
A Comprehensive Technical Guide to 3-Hydroxy-5-methoxybenzaldehyde: Structure, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-hydroxy-5-methoxybenzaldehyde, a key aromatic aldehyde possessing a unique substitution pattern that makes it a valuable intermediate in advanced organic synthesis. This document delves into its fundamental chemical structure, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the principles of selective demethylation, a critical transformation for its preparation. Furthermore, this guide explores the compound's chemical reactivity, highlighting its utility as a building block in medicinal chemistry and materials science, and outlines essential safety and handling protocols for laboratory and industrial settings.
Chemical Identity and Molecular Structure
3-Hydroxy-5-methoxybenzaldehyde is a disubstituted aromatic aldehyde. The benzene ring is functionalized with a hydroxyl group (-OH), a methoxy group (-OCH₃), and a formyl group (-CHO) at positions 3, 5, and 1, respectively. This substitution pattern is crucial to its chemical behavior, influencing the reactivity of each functional group through electronic effects (resonance and induction).
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IUPAC Name: 3-hydroxy-5-methoxybenzaldehyde[1]
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Synonyms: 3-Methoxy-5-hydroxybenzaldehyde, Benzaldehyde, 3-hydroxy-5-methoxy-[1][2]
The structural arrangement of its functional groups is depicted below.
Caption: 2D Structure of 3-hydroxy-5-methoxybenzaldehyde.
Physicochemical and Spectroscopic Properties
The compound is typically a solid at room temperature. Its properties are dictated by the interplay of its functional groups, which allow for hydrogen bonding (hydroxyl group) and dipole-dipole interactions.
Physical Properties
| Property | Value | Source |
| Physical Form | Solid | |
| Melting Point | 130.5°C | [2] |
| Boiling Point | 234.6°C (rough estimate) | [2] |
| Density | 1.2143 g/cm³ (rough estimate) | [2] |
| Solubility | Slightly soluble in Chloroform (heated), Methanol | [2] |
| pKa | 8.87 ± 0.10 (Predicted) | [2] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the identity and purity of 3-hydroxy-5-methoxybenzaldehyde. The key spectral features are summarized below.
| Technique | Data | Source |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 9.88 (s, 1H, -CHO), 7.00 (m, 1H, Ar-H), 6.96 (m, 1H, Ar-H), 6.68 (t, J=2.3Hz, 1H, Ar-H), 3.84 (s, 3H, -OCH₃) | [2] |
| ¹³C NMR | Spectral data available and cataloged. | [1] |
| IR Spectroscopy | Vapor phase IR spectrum available and cataloged. Key absorptions expected for O-H, C-H (aromatic & aldehydic), C=O, and C-O stretches. | [1] |
| Mass Spectrometry | Predicted m/z: 153.05463 [M+H]⁺, 175.03657 [M+Na]⁺. | [4] |
Synthesis and Manufacturing Principles
The synthesis of 3-hydroxy-5-methoxybenzaldehyde most commonly involves the selective demethylation of the more accessible precursor, 3,5-dimethoxybenzaldehyde. The challenge lies in cleaving only one of the two methoxy ether bonds, which requires carefully chosen reagents and conditions.
Key Synthetic Strategy: Selective Demethylation
The principle behind selective demethylation in this context relies on nucleophilic attack on the methyl group of one of the methoxy ethers. Reagents like alkali metal thiolates are effective for this purpose. The sulfur-based nucleophile preferentially attacks one methyl group, leading to the cleavage of the C-O bond and formation of a phenoxide, which is subsequently protonated upon workup. Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can also be employed to achieve selective demethylation, often by coordinating to the ether oxygen and making the methyl group more susceptible to cleavage.[5][6]
Caption: Synthetic workflow for 3-hydroxy-5-methoxybenzaldehyde.
Experimental Protocol: Synthesis via Selective Demethylation
This protocol is adapted from established procedures for the selective demethylation of dimethoxy-aromatic compounds.[2]
Objective: To synthesize 3-hydroxy-5-methoxybenzaldehyde from 3,5-dimethoxybenzaldehyde.
Materials:
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3,5-dimethoxybenzaldehyde (1 equivalent)
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Sodium hydride (NaH), 60% dispersion in mineral oil (3 equivalents)
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Ethanethiol (excess)
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate
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Saturated aqueous sodium chloride solution (brine)
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Anhydrous magnesium sulfate
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Hexane
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Hydrochloric acid (for workup)
Procedure:
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Preparation of Sodium Ethanethiolate: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), suspend sodium hydride (3 eq.) in anhydrous DMF. Cool the mixture to 0°C in an ice bath.
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Slowly add ethanethiol (a slight excess relative to NaH) to the stirred suspension. Causality Note: This in-situ reaction generates sodium ethanethiolate, a potent nucleophile for demethylation. The reaction is exothermic and produces hydrogen gas, requiring slow addition and proper ventilation.
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After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and heat to reflux for 1 hour to ensure complete formation of the thiolate.
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Demethylation Reaction: Cool the mixture back to room temperature. Add a solution of 3,5-dimethoxybenzaldehyde (1 eq.) in anhydrous DMF to the flask.
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Heat the resulting mixture to reflux for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Workup and Purification: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding aqueous HCl.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
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Wash the combined organic layers sequentially with water and then with saturated aqueous sodium chloride solution. Trustworthiness Note: These washing steps are critical to remove DMF and inorganic salts, ensuring the purity of the final product.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate eluent system, to afford pure 3-hydroxy-5-methoxybenzaldehyde.
Chemical Reactivity and Applications
The trifunctional nature of 3-hydroxy-5-methoxybenzaldehyde makes it a versatile building block.
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Aldehyde Group: The formyl group is the primary site for nucleophilic addition and condensation reactions. It can be readily reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH₄)[7], oxidized to a carboxylic acid, or used in reactions like Wittig, Grignard, and Knoevenagel condensations to extend the carbon skeleton.
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Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a phenoxide. This allows for O-alkylation (Williamson ether synthesis) or O-acylation to introduce diverse functional groups. It also activates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions (positions 2, 4, and 6).
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Methoxy Group: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., using HBr) or via specific demethylating agents to yield the corresponding dihydroxy compound.
Applications in Drug Discovery and Organic Synthesis
3-Hydroxy-5-methoxybenzaldehyde serves as a crucial intermediate in the synthesis of a variety of complex molecules.
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Pharmaceutical Synthesis: It is a precursor for various pharmaceutical compounds.[2] The structural motif is found in natural products and designed molecules with potential biological activity. For instance, related substituted benzaldehydes, such as brominated vanillin derivatives, have been investigated for their anti-inflammatory properties by inhibiting pathways like NF-κB and MAPK.[8] This suggests that 3-hydroxy-5-methoxybenzaldehyde could serve as a scaffold for developing novel therapeutic agents.
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Synthesis of Polycyclic Aromatic Compounds: It has been utilized in the synthesis of phenanthrenes, a class of polycyclic aromatic hydrocarbons with applications in materials science and medicinal chemistry.[2]
Safety and Handling
As a laboratory chemical, 3-hydroxy-5-methoxybenzaldehyde must be handled with appropriate precautions.
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GHS Hazard Classification:
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H302: Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
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H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[1]
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H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1]
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H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
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Recommended Personal Protective Equipment (PPE):
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Wear protective gloves, chemical safety goggles, and a laboratory coat.
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Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.
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Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.
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Conclusion
3-Hydroxy-5-methoxybenzaldehyde is a compound of significant interest to the scientific community, particularly in the fields of organic synthesis and drug development. Its value is derived from the specific arrangement of its three functional groups, which allows for a wide range of selective chemical transformations. The synthesis, primarily achieved through the regioselective demethylation of 3,5-dimethoxybenzaldehyde, showcases a key strategic challenge in modern organic chemistry. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development endeavors.
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